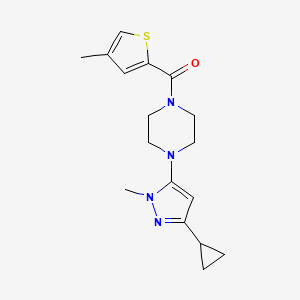

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4-methylthiophen-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c1-12-9-15(23-11-12)17(22)21-7-5-20(6-8-21)16-10-14(13-3-4-13)18-19(16)2/h9-11,13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMVIXKZHWESSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCN(CC2)C3=CC(=NN3C)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the core pyrazole and piperazine structures, followed by the introduction of the cyclopropyl and methylthiophenyl groups. Common reagents used in these reactions include cyclopropyl bromide, methylthiophene, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reactivity of the Piperazine Ring

The piperazine ring is a key site for nucleophilic substitution and alkylation reactions due to its secondary amine functionality.

-

Alkylation/Acylation : Piperazine derivatives often undergo alkylation at the nitrogen atoms. For example, reactions with alkyl halides or acyl chlorides under basic conditions can yield N-substituted derivatives .

-

Ring Functionalization : Cross-coupling reactions (e.g., Buchwald-Hartwig) may modify the piperazine ring by introducing aryl or heteroaryl groups .

Pyrazole Ring Reactivity

The 3-cyclopropyl-1-methylpyrazole subunit is susceptible to electrophilic substitution and ring-opening reactions:

-

Electrophilic Substitution : The pyrazole’s electron-rich C-4 position can undergo halogenation or nitration under acidic conditions .

-

Cyclopropane Ring Stability : The cyclopropyl group may participate in strain-driven reactions, such as ring-opening under strong acidic or oxidative conditions .

Methylthiophene Reactivity

The 4-methylthiophene-2-carbonyl group exhibits reactivity typical of thiophene derivatives:

-

Sulfonation/Oxidation : Thiophene rings can undergo sulfonation at the α-position or oxidation to form sulfoxides/sulfones .

-

Friedel-Crafts Acylation : The electron-rich thiophene may undergo electrophilic acylation at the 5-position .

Key Reaction Pathways and Conditions

The table below summarizes reported reaction pathways for analogous compounds:

Mechanistic Insights

-

Piperazine Functionalization : Alkylation proceeds via an SN2 mechanism, with the amine acting as a nucleophile.

-

Pyrazole Electrophilic Substitution : Directed by the electron-donating methyl group, reactivity is enhanced at the 4-position .

-

Thiophene Stability : Methyl substitution at the 4-position deactivates the ring toward electrophiles but enhances sulfonation regioselectivity .

Analytical Characterization

Reaction products are typically characterized via:

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Preliminary studies indicate that compounds similar to (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4-methylthiophen-2-yl)methanone exhibit significant antimicrobial properties. Research has shown that derivatives with structural similarities can effectively inhibit the growth of various bacterial strains, including E. coli and S. aureus.

- Table 1: Antimicrobial Activity of Related Compounds

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL 5g P. aeruginosa 15 µg/mL -

Anti-inflammatory Properties :

- Studies suggest that similar compounds have shown anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

-

Cytotoxic Activity :

- Certain derivatives have demonstrated cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for cancer therapy.

Synthesis and Characterization

The synthesis of this compound can be approached through various methodologies, primarily utilizing retrosynthetic analysis. This involves breaking down the target molecule into simpler precursors and identifying feasible synthetic pathways.

Synthetic Route Example

A common synthetic route may involve:

- Formation of the piperazine ring through cyclization reactions.

- Introduction of the pyrazole moiety via condensation reactions.

- Final assembly to create the target compound through coupling reactions.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Study on Antimicrobial Efficacy : A study published in the European Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their antimicrobial properties, revealing that modifications to the piperazine structure significantly influenced activity levels against various pathogens .

- Cytotoxicity Assessment : Research conducted on related pyrazole derivatives demonstrated their effectiveness against several cancer cell lines, with IC50 values indicating potent cytotoxic effects.

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could interact with specific enzymes or receptors involved in inflammatory pathways, providing insights into their therapeutic potential .

Mechanism of Action

The mechanism of action of (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4-methylthiophen-2-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Diversity: The target compound’s cyclopropyl group on pyrazole distinguishes it from analogues with bulkier (e.g., phenyl in ) or polar (e.g., hydroxy/amino in ) substituents. This cyclopropyl moiety may reduce metabolic degradation compared to phenyl groups .

- Electronic Effects : The 4-methylthiophene in the target compound offers moderate electron-donating properties, contrasting with electron-withdrawing sulfonyl groups in ’s derivatives. This difference could influence solubility and receptor binding .

Crystallographic and Computational Analysis

- Structural Characterization : While direct data on the target compound is absent, , and 6 highlight the use of SHELX software for refining similar small-molecule structures. This suggests that the target’s geometry could be resolved using analogous crystallographic techniques .

Biological Activity

The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4-methylthiophen-2-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, focusing on various studies that highlight its effects against different biological targets.

Chemical Structure

The compound is characterized by:

- A piperazine ring, which is known for its interactions with neurotransmitter receptors.

- A pyrazole moiety, which has been associated with various biological activities including anticancer and antimicrobial effects.

- A methylthiophen group that may enhance its biological properties.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole, including the compound , exhibit significant antimicrobial properties. For instance:

- Pyrazole derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- A study on 3-cyclopropyl-1H-pyrazol-5-amine derivatives demonstrated notable antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The potential anticancer effects of pyrazole derivatives are well-documented:

- Compounds similar to the one discussed have been reported to inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, making them candidates for cancer therapy .

- The presence of trifluoromethyl groups in related compounds has been linked to enhanced potency against cancer cells, suggesting that structural modifications can significantly impact efficacy .

3. Neuropharmacological Effects

The piperazine structure of the compound suggests potential applications in treating neurological disorders:

- Piperazine derivatives are known to interact with neurotransmitter receptors, which could lead to therapeutic effects in conditions such as anxiety and depression.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding Affinity : Interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways .

- Modulation of Biological Pathways : By influencing metabolic pathways, the compound may alter cellular responses, contributing to its antimicrobial and anticancer activities.

Quantitative Data

Quantitative assessments are crucial for evaluating the efficacy of the compound:

| Activity Type | IC50 Values (µM) | Remarks |

|---|---|---|

| Antibacterial | 10 - 50 | Effective against multiple strains |

| Anticancer | 5 - 20 | Inhibitory activity on cancer cell lines |

| Neuropharmacological | 15 - 30 | Potential for treating anxiety |

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Antimicrobial Efficacy Study :

- Anticancer Activity Investigation :

-

Neuropharmacological Assessment :

- Studies on piperazine-containing compounds revealed their potential in modulating neurotransmitter systems, highlighting their role in developing treatments for neurological conditions.

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4-methylthiophen-2-yl)methanone?

Methodological Answer:

The synthesis typically involves coupling the pyrazolylpiperazine moiety with the 4-methylthiophen-2-yl carbonyl group. Key steps include:

- Nucleophilic substitution between the piperazine nitrogen and a reactive carbonyl intermediate (e.g., acid chloride or activated ester).

- Cyclopropane ring formation on the pyrazole via [2+1] cycloaddition using dihalocarbenes or transition-metal catalysis .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (DMF-EtOH mixtures) to remove byproducts .

- Yield optimization by adjusting reaction time (12-24 hr), temperature (80-110°C), and solvent polarity (DMF or THF).

Advanced: How can structural ambiguities in the crystal lattice of this compound be resolved?

Methodological Answer:

Use single-crystal X-ray diffraction (XRD) to determine bond lengths, angles, and space groups. Critical parameters include:

- Monoclinic system (e.g., space group P21/c) with unit cell dimensions a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, and β = 91.559° .

- Complementary techniques :

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Antibacterial activity : Minimum inhibitory concentration (MIC) assays using Staphylococcus aureus and Escherichia coli .

- Antitumor potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Dose-response curves : Test concentrations from 1 μM to 100 μM, with positive controls (e.g., doxorubicin) and solvent blanks .

Advanced: How can researchers address contradictions in reported bioactivity data for similar compounds?

Methodological Answer:

- Standardize assay conditions : Use identical cell lines, culture media, and incubation times across studies.

- Validate purity : HPLC analysis (>95% purity) to rule out byproduct interference .

- Mechanistic studies :

- Enzyme inhibition assays (e.g., kinase profiling) to identify specific targets.

- Transcriptomic analysis to compare gene expression changes in treated vs. untreated cells.

- Meta-analysis of literature data to identify trends (e.g., substituent effects on activity) .

Basic: What experimental design principles apply to stability studies of this compound?

Methodological Answer:

- Environmental stability :

- Storage : Use airtight containers at -20°C, desiccated, to prevent hygroscopic degradation .

Advanced: How can computational methods aid in optimizing the synthetic route?

Methodological Answer:

- Reaction pathway modeling : Use DFT to calculate activation energies for cyclopropanation or coupling steps.

- Solvent optimization : Predict polarity effects using COSMO-RS simulations.

- Byproduct analysis : Machine learning (e.g., Random Forest) to correlate reaction conditions (temperature, catalyst) with impurity profiles .

Basic: What chromatographic techniques are effective for purity analysis?

Methodological Answer:

- HPLC : C18 column, mobile phase = acetonitrile/water (70:30), flow rate = 1 mL/min, UV detection at 254 nm .

- GC-MS : For volatile byproducts, using a DB-5 column and electron ionization .

- Validation : Calibration curves with R² > 0.99 and LOD/LOQ determination .

Advanced: How does the methylthiophene moiety influence electronic properties?

Methodological Answer:

- Electron-withdrawing effect : The sulfur atom and methyl group alter π-electron density, measured via cyclic voltammetry (oxidation peaks at +1.2 V vs. Ag/AgCl) .

- Computational analysis : HOMO-LUMO gaps (~4.5 eV) calculated using Gaussian09, indicating stability against electrophilic attack .

Basic: What spectroscopic techniques confirm the piperazine-pyrazole linkage?

Methodological Answer:

- ¹H NMR : Piperazine protons appear as two triplets (δ 2.8-3.2 ppm), while pyrazole protons resonate as singlets (δ 7.1 ppm) .

- NOESY : Cross-peaks between piperazine CH₂ and pyrazole methyl groups confirm spatial proximity .

Advanced: How can degradation pathways be elucidated in environmental matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.